molecular formula C15H17NO3 B262781 N-(2-furylmethyl)-3-(4-methoxyphenyl)propanamide

N-(2-furylmethyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B262781
M. Wt: 259.3 g/mol
InChI Key: FYHMXFUZLJNSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-3-(4-methoxyphenyl)propanamide, commonly known as FMMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMMP belongs to the class of organic compounds known as amides and is widely studied for its unique biochemical and physiological properties.

Mechanism of Action

The mechanism of action of FMMP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory process. FMMP has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
FMMP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. FMMP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, FMMP has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

FMMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FMMP is also relatively inexpensive compared to other compounds with similar properties. However, FMMP has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, the mechanism of action of FMMP is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on FMMP. One area of research is to further elucidate the mechanism of action of FMMP. This could involve studying the effects of FMMP on different signaling pathways and enzymes involved in inflammation and cancer growth. Another area of research is to investigate the potential use of FMMP in combination with other compounds for the treatment of diseases such as cancer and neurodegenerative diseases. Finally, future research could focus on developing more water-soluble derivatives of FMMP to improve its effectiveness in animal models.

Synthesis Methods

FMMP is synthesized using a multi-step process that involves the reaction of 4-methoxybenzaldehyde with furfurylamine to form 4-methoxyphenylfurfurylamine. This intermediate is then reacted with 3-bromopropionyl chloride to form FMMP. The final product is purified using column chromatography.

Scientific Research Applications

FMMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-nociceptive, and anti-tumor properties. FMMP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(2-furylmethyl)-3-(4-methoxyphenyl)propanamide

Molecular Formula

C15H17NO3

Molecular Weight

259.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C15H17NO3/c1-18-13-7-4-12(5-8-13)6-9-15(17)16-11-14-3-2-10-19-14/h2-5,7-8,10H,6,9,11H2,1H3,(H,16,17)

InChI Key

FYHMXFUZLJNSQZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2

Origin of Product

United States

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